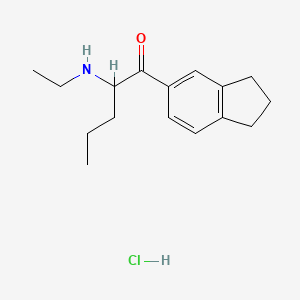
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes an indene moiety and an ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Ethylamino Group: This step involves the alkylation of the indene structure with an ethylamine derivative.
Formation of the Final Compound: The final step involves the reaction of the intermediate with a pentanone derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
化学反応の分析
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学的研究の応用
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Binding: Interacting with receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
類似化合物との比較
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)pentan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.
1-(2,3-dihydro-1H-inden-5-yl)-2-(propylamino)pentan-1-one: Similar structure but with a propylamino group.
Uniqueness
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H24ClNO |
|---|---|
分子量 |
281.82 g/mol |
IUPAC名 |
1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-3-6-15(17-4-2)16(18)14-10-9-12-7-5-8-13(12)11-14;/h9-11,15,17H,3-8H2,1-2H3;1H |
InChIキー |
HHNUXCDBTDYRJL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
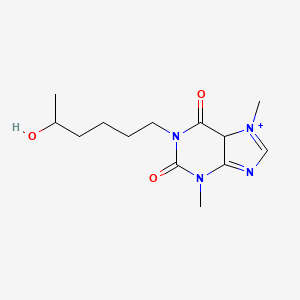
![4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B12351608.png)
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351628.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-propenamide,monohydrochloride](/img/structure/B12351629.png)
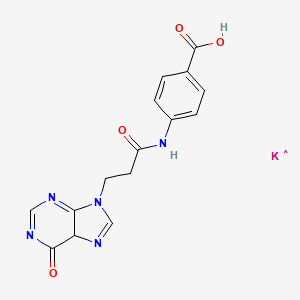
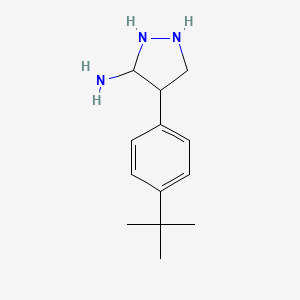
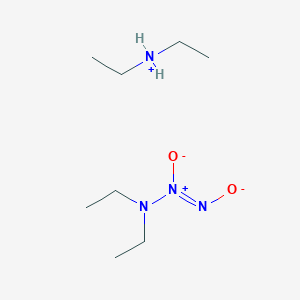
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-imine](/img/structure/B12351665.png)
![2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12351666.png)
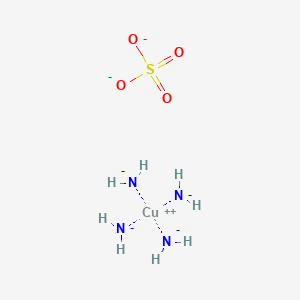
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12351670.png)
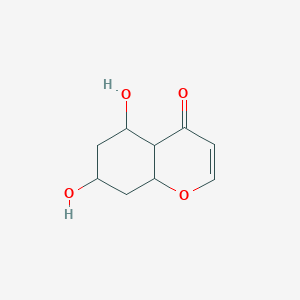
![N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]-1-methylethyl]-2-naphthalenecarboxamide](/img/structure/B12351682.png)
